5-Cyclopropoxy-4-methylpyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, sulfonamides are known to inhibit bacterial DNA synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide: Similar in structure but with different positional isomers.
3-Cyclopropoxy-5-methylpyridine-4-sulfonamide: Another positional isomer with similar chemical properties.
Uniqueness
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-8(14-7-2-3-7)4-11-5-9(6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
WNDDIVKOVMNYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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